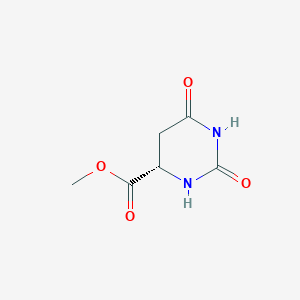

Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate

Description

Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate is a chiral hexahydropyrimidine derivative characterized by a six-membered saturated ring containing two ketone groups (2,6-dioxo) and a methyl ester substituent at the 4-position. Its stereochemistry at the 4-position (S-configuration) is critical for its interactions in biological or synthetic applications. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for modifying solubility, stability, or binding affinity in drug candidates.

Properties

IUPAC Name |

methyl (4S)-2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRONAYCHITNSG-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70783050 | |

| Record name | Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70783050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39681-15-7 | |

| Record name | Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70783050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a methyl ester in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with careful control of reaction parameters to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate

Structural Differences : Replaces the methyl ester with a benzyl ester group.

Key Data :

- CAS No.: 103300-84-1

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.23 g/mol

- Suppliers: Biosynth Carbosynth, Hubei Jusheng Technology, Conier Chem .

Comparison :

- Solubility : The benzyl ester introduces a bulky aromatic group, likely reducing polarity and aqueous solubility compared to the methyl ester variant.

- Synthetic Utility : The benzyl group is often used as a protecting group in organic synthesis, whereas the methyl ester is more stable under acidic/basic conditions.

Applications : Used as a precursor in peptide-mimetic drug development, where the benzyl group is later deprotected .

4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Structural Differences: Features a methoxyphenyl substituent, methylthio group, and cyano group. Key Data:

Comparison :

- Thermal Stability : Higher melting point (300°C vs. ~150–200°C estimated for methyl ester) suggests stronger intermolecular forces due to aromatic and polar groups.

- Reactivity: The cyano and methylthio groups introduce electrophilic and nucleophilic sites, enabling diverse chemical modifications.

- Biological Activity : The methoxyphenyl group may confer antioxidant or receptor-binding properties, unlike the simpler methyl ester.

Applications: Potential use in antimicrobial or anticancer agents due to heterocyclic and electron-withdrawing substituents .

Azacytidine Derivatives with Triazole-Quinoline Moieties

Structural Differences: Combines a triazole ring, quinoline scaffold, and hydroxymethyltetrahydrofuran. Key Data:

Comparison :

- Complexity: The triazole-quinoline system increases molecular weight and complexity, enabling specific target interactions.

- Bioactivity : Designed for antiviral activity, whereas the methyl ester variant lacks such tailored substituents.

- Synthetic Challenges : Multi-step synthesis involving click chemistry, unlike the straightforward esterification for the methyl derivative.

Pyrrolo[1,2-b]pyridazine Derivatives

Structural Differences : Contains a fused pyrrolo-pyridazine ring and dimethoxyphenyl group.

Key Data :

- LCMS : m/z 657 [M+H]⁺

- Synthesis: Derived from ethyl 7-bromoheptanoate via multi-step reactions .

Comparison :

- Molecular Weight : Significantly higher (657 vs. ~200–250 g/mol for methyl ester), impacting bioavailability.

- Ring Strain : The fused heterocyclic system may confer rigidity, influencing binding to enzymes or receptors.

Applications: Potential use in oncology or inflammation due to structural similarity to kinase inhibitors .

Biological Activity

Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the presence of a hexahydropyrimidine core with two carbonyl groups. Its molecular formula is with a molecular weight of 197.19 g/mol. The stereochemistry at the 4-position is significant for its biological activity.

The compound primarily acts as an intermediate in various biochemical pathways, particularly those involving pyrimidine metabolism. It has been studied for its role in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a target for anticancer and immunosuppressive therapies .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer effects through its action on cell cycle regulation and apoptosis induction in cancer cells. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in nucleotide metabolism positions it as a valuable tool in drug development. In particular, its structural similarities to natural substrates allow it to act as a competitive inhibitor in enzymatic reactions .

Data Table: Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings.

- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell proliferation after 48 hours. Mechanistic studies indicated that this effect was mediated through caspase activation and subsequent apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions, which involve condensation of aldehydes, β-ketoesters, and urea derivatives under acidic conditions. For enantiomeric purity, chiral catalysts (e.g., L-proline) or chiral auxiliary-mediated cyclization can be employed. Reaction optimization includes controlling temperature (70–90°C), solvent polarity (e.g., ethanol vs. acetic acid), and catalyst loading to minimize racemization. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical for assessing enantiomeric excess .

Q. How can X-ray crystallography and spectroscopic methods confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for structure solution and refinement. ORTEP-III (with a GUI) generates thermal ellipsoid plots to visualize stereochemistry, particularly the (4S) configuration. Hydrogen bonding patterns in the crystal lattice (e.g., N–H···O interactions) further validate the structure .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC). For example, the methyl ester group (δ ~3.7 ppm in ¹H NMR) and carbonyl signals (δ ~165–175 ppm in ¹³C NMR) confirm functional groups.

- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (3100–3300 cm⁻¹) verify the dioxohexahydropyrimidine core .

Q. What analytical techniques are recommended for assessing regioselectivity in dihydropyrimidine derivatives?

- Methodological Answer : Regioselectivity challenges arise during substituent introduction (e.g., at C4 vs. C6). Techniques include:

- NOESY NMR : To determine spatial proximity of substituents.

- LC-MS/MS : To differentiate isomers via fragmentation patterns.

- Computational modeling : DFT calculations predict thermodynamic stability of regioisomers. Reaction optimization (e.g., solvent choice, Lewis acid catalysts like ZnCl₂) can bias selectivity .

Advanced Research Questions

Q. How do computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., bacterial enzymes or viral polymerases). Key steps:

Protein preparation : Retrieve target structures from PDB (e.g., HIV reverse transcriptase) and optimize protonation states.

Ligand parameterization : Assign partial charges using AM1-BCC.

Docking simulations : Score binding affinities (ΔG) and analyze binding poses (e.g., hydrogen bonds with catalytic residues). MD simulations (e.g., GROMACS) assess stability over time .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from dynamic effects (tautomerism) or impurities. Strategies:

- Variable-temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures.

- HPLC purification : Remove impurities using reverse-phase columns (C18, acetonitrile/water gradients).

- X-ray powder diffraction : Confirm phase purity and rule out polymorphic interference .

Q. What strategies improve yield in multi-step syntheses of this compound while maintaining stereochemical integrity?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during functionalization steps.

- Flow chemistry : Enhance reproducibility by controlling residence time and mixing efficiency.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation.

- Cryogenic techniques : Minimize thermal degradation during exothermic steps .

Methodological Tables

Table 1 : Key Spectroscopic Benchmarks for this compound

| Technique | Expected Signals | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 3.7 (s, 3H, OCH₃), δ 5.3–5.5 (m, 1H, C4-H), δ 10.2 (s, 1H, NH) | Methyl ester, stereocenter, NH |

| ¹³C NMR | δ 167.5 (C=O ester), δ 170.8 (C=O pyrimidine), δ 55.2 (OCH₃) | Carbonyl groups, methoxy |

| IR | 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O), 3300 cm⁻¹ (NH stretch) | Core structure validation |

Table 2 : Optimization Parameters for Enantioselective Synthesis

| Parameter | Optimal Range | Impact on Enantiomeric Excess (ee) |

|---|---|---|

| Temperature | 70–80°C | Higher temps reduce racemization |

| Catalyst Loading | 5–10 mol% L-proline | Excess catalyst lowers yield |

| Solvent | Ethanol (polar aprotic) | Enhances chiral induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.